molecular formula C13H16O3 B14644424 Benzoic acid;hex-1-yn-3-ol CAS No. 56438-75-6

Benzoic acid;hex-1-yn-3-ol

Cat. No.: B14644424
CAS No.: 56438-75-6
M. Wt: 220.26 g/mol
InChI Key: NJQOLTXMDBGAGE-UHFFFAOYSA-N
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Description

Benzoic Acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . It occurs naturally in plants (e.g., berries, cinnamon) and is synthesized industrially via toluene oxidation or carboxylation of benzene . Benzoic acid is metabolized in the liver via glycine conjugation to form hippuric acid, which is excreted in urine, a critical detoxification pathway .

Hex-1-yn-3-ol (C₆H₁₀O) is an alkyne alcohol with structural formula HC≡C-CH₂-CHOH-CH₂-CH₃. This analysis will focus on structurally or functionally similar compounds to benzoic acid, such as salicylic acid, cinnamic acid, and derivatives.

Properties

CAS No.

56438-75-6

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzoic acid;hex-1-yn-3-ol

InChI

InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-3-5-6(7)4-2/h1-5H,(H,8,9);2,6-7H,3,5H2,1H3

InChI Key

NJQOLTXMDBGAGE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or reacts with acyl chlorides to form esters. For example:

  • Reaction with benzoyl chloride :
    In pyridine, hex-1-yn-3-ol reacts with benzoyl chloride to yield 3-benzoyloxy-1-hexyne (benzoate ester). This reaction proceeds efficiently at room temperature, achieving a 98% yield .

Reagent/ConditionsProductYieldReference
Benzoyl chloride, pyridine3-Benzoyloxy-1-hexyne98%
  • Self-esterification :
    Under dehydrating agents like acetic anhydride, benzoic acid forms an anhydride . While not directly reported for this compound, analogous behavior is expected.

Electrophilic Aromatic Substitution

The benzoic acid moiety directs substituents to the meta position due to its electron-withdrawing -COOH group :

  • Nitration :
    Reacts with nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) to form 3-nitrobenzoic acid;hex-1-yn-3-ol .

  • Halogenation :
    Chlorination with Cl₂/FeCl₃ produces 3-chlorobenzoic acid;hex-1-yn-3-ol .

ReactionReagents/ConditionsProduct
NitrationHNO₃, H₂SO₄Meta-nitro derivative
HalogenationCl₂, FeCl₃Meta-chloro derivative

Alkyne-Specific Reactions

The terminal alkyne group (C≡CH) participates in:

  • Oxidation :
    Reacts with strong oxidizing agents (e.g., KMnO₄) to form carboxylic acids or ketones, depending on conditions.

  • Reduction :
    Hydrogenation with H₂/Pd-C converts the alkyne to an alkane or cis-alkene.

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, acidicHexanoic acid derivatives
ReductionH₂, Pd-CSaturated alcohol

Acid Halide Formation

Treatment with thionyl chloride (SOCl₂) converts the -COOH group to an acid chloride, enabling further nucleophilic substitutions :
C H COOH SOCl C H COCl SO HCl \text{C H COOH SOCl C H COCl SO HCl }

This intermediate can react with amines or alcohols to form amides or esters, respectively .

Key Research Findings

  • Synthetic utility : The compound serves as a precursor for chiral benzoate esters in asymmetric synthesis .

  • Dual reactivity : Its structure allows sequential reactions (e.g., alkyne oxidation followed by esterification).

Mechanism of Action

The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . Hex-1-yn-3-ol, with its hydroxyl and alkyne groups, can interact with various molecular targets, potentially affecting cellular pathways and enzyme activities.

Comparison with Similar Compounds

Key Research Findings

Toxicity Prediction : QSTR models for 57 benzoic acid derivatives identified zero- and first-order connectivity indices (0JA, 1JA) as critical predictors of acute toxicity .

Antimicrobial Activity : Benzoic acid and 4-methoxy-cinnamic acid inhibit T3SS in plant pathogens but via distinct genetic targets .

Data Tables

Table 1: Functional Comparison of Benzoic Acid and Derivatives

Compound Primary Use Key Functional Group Toxicity (LD₅₀, mg/kg)
Benzoic Acid Food preservative -COOH 1,700
Salicylic Acid Anti-inflammatory -COOH, -OH (ortho) 891
Hexyl Salicylate UV filter -COOCH₂(CH₂)₄CH₃ Not reported
4-Methoxy-Cinnamic Acid T3SS inhibitor -COOH, -OCH₃ (para) Not reported

Table 2: Extraction Parameters for Organic Acids

Compound Distribution Coefficient (m) Extraction Time (min)
Benzoic Acid 12.5 <5
Phenol 10.8 <5
Acetic Acid 0.5 >30

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